molecular formula C12H10N4O2 B153529 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one CAS No. 131563-03-6

2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one

Cat. No. B153529
M. Wt: 242.23 g/mol
InChI Key: ILYOWFONKJBUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one, also known as Ro 5-3335, is a benzodiazepine derivative that has gained attention in the field of scientific research due to its potential applications in the study of central nervous system disorders.

Mechanism Of Action

The exact mechanism of action of 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and muscle relaxation. By binding to the GABA receptor, 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one enhances the inhibitory effects of GABA, resulting in a reduction in anxiety and sedative effects.

Biochemical And Physiological Effects

Studies have shown that 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is thought to contribute to its anxiolytic and sedative effects. In addition, it has been shown to have antioxidant properties, which may have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one is its specificity for the GABA receptor, which makes it a useful tool for studying the role of GABA in central nervous system disorders. However, its limited solubility in water can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for research on 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one. One area of interest is the development of new drugs based on its structure for the treatment of anxiety and other central nervous system disorders. Another potential direction is the study of its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one is a benzodiazepine derivative that has potential applications in the study of central nervous system disorders. Its specificity for the GABA receptor makes it a useful tool for studying the role of GABA in anxiety, depression, and schizophrenia. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one involves the reaction of 2-aminopyrimidine-4,5-dione with 4-chloro-5-methyl-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to obtain the final compound.

Scientific Research Applications

2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one has been found to have potential applications in the study of central nervous system disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety disorders. In addition, it has been found to have antipsychotic properties, making it a potential treatment for schizophrenia.

properties

CAS RN

131563-03-6

Product Name

2-Hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

4-methyl-6,11-dihydro-3H-pyrimido[4,5-b][1,5]benzodiazepine-2,5-dione

InChI

InChI=1S/C12H10N4O2/c1-6-9-10(16-12(18)13-6)14-7-4-2-3-5-8(7)15-11(9)17/h2-5H,1H3,(H,15,17)(H2,13,14,16,18)

InChI Key

ILYOWFONKJBUCA-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=O)N1)NC3=CC=CC=C3NC2=O

Canonical SMILES

CC1=C2C(=NC(=O)N1)NC3=CC=CC=C3NC2=O

synonyms

2-hydroxy-4-methylpyrimido(4,5-b)(1,5)benzodiazepin-5-one
HMPBD

Origin of Product

United States

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